(5-Phenylthiophen-2-yl)methanamine
Overview
Description
Preparation Methods
The synthesis of compound 23 involves the use of various organic reactionsSpecific reaction conditions and reagents used in the synthesis are detailed in the original research article . Industrial production methods for compound 23 would likely involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Compound 23 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound 23 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of cytochrome P450 enzymes.
Biology: Investigated for its effects on nicotine metabolism and potential use in smoking cessation therapies.
Medicine: Explored for its potential therapeutic applications in reducing nicotine addiction and related health issues.
Industry: Potential applications in the development of new drugs targeting nicotine metabolism.
Mechanism of Action
The mechanism of action of compound 23 involves its inhibition of the cytochrome P450 2A6 enzyme. This enzyme is responsible for the metabolism of nicotine in the liver. Compound 23 binds to the active site of the enzyme, preventing it from metabolizing nicotine. This inhibition leads to increased nicotine levels in the body, which can help reduce the urge to smoke . The molecular targets and pathways involved include the heme iron in the active site of CYP2A6 and the hydrogen bonding interactions with specific amino acids in the enzyme .
Comparison with Similar Compounds
Compound 23 is unique in its high selectivity for CYP2A6 compared to other cytochrome P450 enzymes. Similar compounds include other nicotine analogues and inhibitors of CYP2A6, such as:
Properties
IUPAC Name |
(5-phenylthiophen-2-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPFYKLLXGKDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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